molecular formula C25H29FN4O4 B1222678 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea

Cat. No. B1222678
M. Wt: 468.5 g/mol
InChI Key: FADKQGLCXGXHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea is a member of quinolines.

Scientific Research Applications

  • Synthesis and Pharmacological Applications:

    • The synthesis of related quinoline derivatives has been explored for their potential in pharmacology. For example, Mizuno et al. (2006) described the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of TAK-603, highlighting the relevance of such compounds in drug development (Mizuno et al., 2006).
    • Similarly, Stefancich et al. (1985) reported on a fluorinated compound with high broad-spectrum antibacterial activities, demonstrating the potential of quinoline derivatives in antibiotic development (Stefancich et al., 1985).
  • Molecular Imaging Applications:

    • Ilovich et al. (2008) focused on the formation of fluorine-18 labeled diaryl ureas as molecular imaging agents, suggesting the use of similar chemical structures in diagnostic imaging (Ilovich et al., 2008).
  • Chemosensor Development:

    • Park et al. (2015) developed a chemosensor using a quinoline derivative, highlighting its application in detecting and quantifying Zn2+ in biological and water samples (Park et al., 2015).
  • Anticancer Research:

    • Reddy et al. (2015) synthesized a series of triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against certain cancer cell lines, thus indicating the potential of quinoline derivatives in cancer therapy (Reddy et al., 2015).
  • Antibacterial and Antifungal Agents:

    • Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents, again underscoring the versatility of quinoline-related compounds in addressing bacterial and fungal infections (Holla et al., 2006).

properties

Product Name

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-(2-pyrrolidin-1-ylethyl)urea

InChI

InChI=1S/C25H29FN4O4/c1-33-22-14-17-13-18(24(31)28-21(17)15-23(22)34-2)16-30(12-11-29-9-3-4-10-29)25(32)27-20-7-5-19(26)6-8-20/h5-8,13-15H,3-4,9-12,16H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

FADKQGLCXGXHGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCN3CCCC3)C(=O)NC4=CC=C(C=C4)F)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
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1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
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1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
Reactant of Route 4
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1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
Reactant of Route 5
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1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea

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